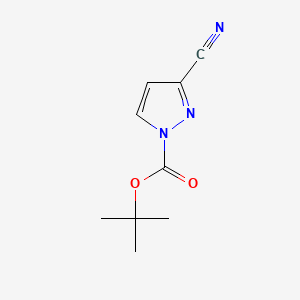

Tert-butyl 3-cyanopyrazole-1-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. nih.govacademicstrive.com Its derivatives are recognized as pharmacologically significant scaffolds, exhibiting a vast array of biological activities. nih.govglobalresearchonline.net This structural motif is present in numerous established pharmaceutical agents, demonstrating its versatility and effectiveness. nih.gov

The broad spectrum of activities attributed to pyrazole derivatives has made them a focal point for researchers aiming to develop novel therapeutic agents and agrochemicals. globalresearchonline.netproquest.com Their applications extend beyond medicine and agriculture into materials science, where they are used in the development of dyes and fluorescent substances. academicstrive.comglobalresearchonline.net The ability to readily functionalize the pyrazole ring allows chemists to fine-tune the steric and electronic properties of the molecule, leading to the optimization of its biological or physical characteristics. researchgate.net

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways; found in drugs like Celecoxib. | nih.govnih.govmdpi.com |

| Anticancer | Cytotoxic effects against various cancer cell lines. | academicstrive.comnih.gov |

| Antimicrobial | Efficacy against a range of bacteria and fungi. | nih.govorientjchem.org |

| Antiviral | Inhibition of viral replication. | academicstrive.comnih.gov |

| Analgesic | Pain-relieving properties, as seen in drugs like Difenamizole. | nih.govnih.gov |

| Antidepressant | Activity related to central nervous system disorders. | nih.govacademicstrive.com |

| Insecticidal | Used in agrochemicals for pest control. | proquest.comorientjchem.org |

| Herbicidal | Application as weed control agents in agriculture. | globalresearchonline.net |

Overview of Tert-butyl Pyrazole Carboxylates as Synthetic Intermediates

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive site on a molecule to prevent it from interfering with reactions elsewhere. This is the role of a protecting group. Tert-butyl pyrazole carboxylates are pyrazole derivatives where a tert-butoxycarbonyl (Boc) group is attached to one of the ring's nitrogen atoms. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis. rsc.orgjapsonline.com

The introduction of the Boc group serves two primary purposes. First, it deactivates the N-H bond of the pyrazole, preventing it from undergoing reactions like acylation or alkylation. nih.gov This allows for selective chemical modifications at other positions of the pyrazole ring. rsc.org Second, the Boc group can be reliably removed under acidic conditions without affecting most other functional groups, a process known as deprotection. rsc.orgchim.it This robust "protect-react-deprotect" strategy makes tert-butyl pyrazole carboxylates, including the title compound, highly valuable and versatile synthetic intermediates for building more elaborate molecular architectures. nih.gov

Research Trajectories and Objectives for Tert-butyl 3-cyanopyrazole-1-carboxylate

The specific structure of this compound dictates its primary research applications as a versatile building block. Its chemical utility is derived from the distinct reactivity of its two key functional groups: the N-Boc group and the C3-cyano group.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1705641-71-0 |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.20 g/mol |

Research objectives involving this compound primarily focus on its use in the synthesis of more complex, functionalized pyrazoles for pharmaceutical and agrochemical discovery. The key research trajectories are:

Transformation of the Cyano Group: The cyano (nitrile) group is a highly versatile functional moiety that can be converted into a variety of other groups. Research efforts can be directed towards:

Reduction to form an aminomethyl group, a common pharmacophore.

Hydrolysis to yield a carboxylic acid or an amide, enabling further coupling reactions.

Cycloaddition reactions , for instance, with azides to form tetrazole rings, which are recognized bioisosteres of carboxylic acids. The cyanopyrazole structural unit is a core fragment in several commercial products, including the insecticide Fipronil, highlighting the industrial relevance of this trajectory. thieme-connect.com

Modification via N-Deprotection: A fundamental research objective is the selective removal of the Boc group to free the N1 position of the pyrazole ring. chim.it This allows for subsequent reactions, such as N-alkylation or N-arylation, which are critical for tuning the biological activity of the final compound. This step is essential for creating libraries of diverse N-substituted 3-cyanopyrazoles for biological screening.

Sequential Functionalization: The most advanced research trajectory involves a combination of the above strategies. A synthetic plan might involve the initial transformation of the cyano group, followed by the deprotection of the Boc group and subsequent functionalization of the nitrogen. This allows for the systematic and controlled construction of highly substituted pyrazole derivatives that would be difficult to access through other means. nih.gov The compound serves as a stable, easily handled intermediate that enables the stepwise introduction of chemical diversity. acs.org

Properties

IUPAC Name |

tert-butyl 3-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVMUXQSBCGFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tert Butyl 3 Cyanopyrazole 1 Carboxylate

Reactions Involving the Pyrazole-3-carbonitrile Functionality

The pyrazole-3-carbonitrile portion of the molecule is a primary site for a variety of chemical transformations. The electron-withdrawing nature of the cyano group and its susceptibility to addition and reduction reactions make it a valuable synthetic handle.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity is fundamental to converting the cyano group into other functional groups. The activation of the nitrile group is often a prerequisite for nucleophilic addition, which can be achieved through protonation or coordination to a Lewis acid, enhancing the electrophilicity of the nitrile carbon. chemistrysteps.comnih.gov

Various nucleophiles can add to the nitrile group of pyrazole (B372694) derivatives. For instance, organometallic reagents like Grignard reagents react with nitriles to form imine anions, which upon hydrolysis yield ketones. libretexts.org Similarly, intramolecular nucleophilic attack is possible, as seen in the cyclization of enolates onto a nitrile group to form new ring systems. mdpi.com While direct examples involving Tert-butyl 3-cyanopyrazole-1-carboxylate are specific to particular synthetic routes, the general principles of nitrile chemistry suggest its capability to undergo such additions.

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|

| Water (H₂O) | Imidic acid | Carboxylic Acid / Amide |

| Hydride (e.g., from LiAlH₄) | Imine anion | Primary Amine |

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

Hydrolysis and Derivatization to Pyrazole-3-carboxylic Acids and Amides

The cyano group can be converted into a carboxylic acid or an amide through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. This leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imine anion is then protonated by water to form an amide, which can undergo subsequent hydrolysis under basic conditions to yield a carboxylate salt. libretexts.org

This transformation is crucial for converting this compound into Tert-butyl 3-(aminocarbonyl)pyrazole-1-carboxylate (the corresponding amide) or subsequently into 1-(tert-butoxycarbonyl)-1H-pyrazole-3-carboxylic acid. The tert-butyl ester protecting group on the pyrazole nitrogen is generally stable to basic conditions but can be cleaved by strong acids, which necessitates careful selection of hydrolysis conditions to achieve selective transformation of the nitrile. nih.govresearchgate.net Furthermore, amides can be formed directly from N-protected pyrazole amines through coupling reactions with carboxylic acids, representing an alternative derivatization pathway. nih.gov

Reduction Reactions of the Cyano Group

The cyano group is readily reduced to a primary amine using various reducing agents. The choice of reagent determines the outcome of the reaction.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the complete reduction of nitriles to primary amines. libretexts.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org For this compound, this reaction would yield Tert-butyl 3-(aminomethyl)pyrazole-1-carboxylate.

Alternatively, milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction, leading to the formation of an imine which is then hydrolyzed during aqueous workup to afford an aldehyde. libretexts.org This would convert this compound into Tert-butyl 3-formylpyrazole-1-carboxylate.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for reducing nitriles to primary amines and are known for their selectivity, often leaving other functional groups like esters and sulfones intact. google.com Another class of reactions involves reductive decyanation, where the entire cyano group is removed and replaced with a hydrogen atom, a transformation typically achieved using alkali metals in liquid ammonia (B1221849) or through radical reaction pathways. nih.gov

Transformations of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo reactions typical of aromatic systems, such as electrophilic substitution. The presence of the N-Boc (tert-butoxycarbonyl) group significantly influences the ring's reactivity and regioselectivity.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic attack. In an unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position. rrbdavc.org This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org

In this compound, the situation is more complex due to the electronic effects of the substituents. The N1-Boc group and the C3-cyano group are both electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution. However, electrophilic attack, if it occurs, is still most likely directed to the C4 position, the position least deactivated by the C3-cyano group and sterically accessible. The N-Boc group, while deactivating, can also act as a protecting group that can be removed post-substitution.

Metalation and Cross-Coupling Reactions

The pyrazole ring can be functionalized through metalation followed by reaction with an electrophile, or through various cross-coupling reactions. The N-Boc group can act as a directing group for ortho-metalation, although deprotonation at the C5 position is a common pathway for N-substituted pyrazoles.

More frequently, functionalization is achieved via cross-coupling reactions, which are fundamental to modern synthetic chemistry. nih.gov Pyrazole derivatives can participate in a wide range of these transformations. For instance, if a halogen atom is present on the pyrazole ring, it can undergo Suzuki, Stille, or Heck coupling reactions to form new carbon-carbon bonds. nih.govrsc.org Similarly, C-N and C-O bonds can be formed using nickel- or palladium-catalyzed cross-coupling methodologies, where the pyrazole can act as the nucleophilic partner. nih.gov The Liebeskind–Srogl cross-coupling is another powerful method for functionalizing heterocyclic systems. nih.gov These reactions provide a versatile platform for introducing a wide array of substituents onto the pyrazole core of this compound, enabling the synthesis of complex molecular architectures.

Table 2: Summary of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent + Organic halide | C-C | Palladium |

| Stille Coupling | Organotin reagent + Organic halide | C-C | Palladium |

| Heck Coupling | Alkene + Organic halide | C-C | Palladium |

| Buchwald-Hartwig Amination | Amine + Organic halide | C-N | Palladium |

Modifications of the Tert-butyl Carboxylate Group

The tert-butyl carboxylate, or Boc group, on the pyrazole nitrogen is a well-established protecting group in organic synthesis. Its primary function is to deactivate the pyrazole ring towards certain electrophilic reagents and to prevent N-alkylation or N-acylation reactions. The reactivity of this group is central to the synthetic utility of this compound, allowing for subsequent functionalization of the molecule after its removal or transformation.

Deprotection Strategies of the Boc Group

The removal of the Boc group is a common and crucial step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, which lead to the formation of a stable tert-butyl cation. A variety of acidic reagents and conditions can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups within the molecule.

Common deprotection strategies applicable to this compound include treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or diethyl ether. Milder conditions can also be utilized, for instance, by using Lewis acids like zinc bromide (ZnBr₂) in an appropriate solvent, which can sometimes offer greater selectivity in the presence of other acid-labile groups.

An illustrative table of common deprotection conditions is provided below. The optimal conditions for this compound would need to be determined empirically.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 hours |

| Hydrogen Chloride (HCl) | 1,4-Dioxane / Diethyl Ether | 0°C to Room Temperature, 1-3 hours |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature, 12-24 hours |

| Phosphoric Acid (aq.) | - | Mild heating |

Transesterification and Amidation Reactions

While the direct transesterification or amidation of the N-Boc group of this compound is not a standard transformation due to the stability of the carbamate (B1207046), it is possible to achieve these conversions through a two-step process involving deprotection followed by reaction with an alcohol or amine.

Alternatively, certain methodologies allow for the one-pot conversion of tert-butyl esters to other esters (transesterification) or amides. For instance, the use of phosphorus trichloride (B1173362) (PCl₃) can mediate the conversion of tert-butyl esters to acid chlorides in situ, which can then react with alcohols or amines to yield the corresponding esters or amides. researchgate.net Another approach involves the use of a chlorinating agent like α,α-dichlorodiphenylmethane with a catalyst such as tin(II) chloride (SnCl₂) to generate the acid chloride intermediate for subsequent reaction. mdpi.comresearchgate.net

In a study on a related compound, tert-butyl-3-amino-5-methylpyrazole-1-carboxylate, an attempted amidation reaction using 5-bromothiophene carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine (B92270) resulted in the cleavage of the Boc group, yielding the unprotected pyrazole amide. organic-chemistry.org This suggests that under certain Lewis acidic conditions, the Boc group may be labile, leading to deprotection rather than direct amidation of the carbamate.

Below is a table outlining general conditions for these transformations on tert-butyl esters, which could be adapted for this compound.

| Transformation | Reagents | Solvent | Typical Conditions |

| Transesterification | Alcohol, PCl₃ | - | 60-100°C |

| Amidation | Amine, PCl₃ | - | 60-100°C |

| Amidation (via acid chloride) | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine | 1,2-Dichloroethane (DCE) | Room Temperature to 80°C |

Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations

The pyrazole ring system, particularly when substituted with reactive functional groups like a cyano group, can participate in various intramolecular rearrangement and cyclization reactions. These transformations are often promoted by thermal or photochemical conditions, or by the presence of acid or base catalysts.

While there is no specific literature detailing the intramolecular rearrangements and cyclizations of this compound, the presence of the cyano group at the 3-position and the Boc group at the 1-position suggests several potential reaction pathways. For instance, under thermal conditions, N-alkoxycarbonylpyrazoles can undergo rearrangements. The cyano group can also participate in intramolecular cyclizations with a suitably positioned nucleophile, which could be introduced at another position on the pyrazole ring or on a substituent.

Further research would be necessary to explore and understand the specific mechanistic pathways for intramolecular rearrangements and cyclizations of this compound.

Applications of Tert Butyl 3 Cyanopyrazole 1 Carboxylate As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The structure of tert-butyl 3-cyanopyrazole-1-carboxylate is well-suited for the construction of fused heterocyclic systems. The cyano group can be chemically modified to introduce functionalities that can participate in cyclization reactions, leading to the formation of bicyclic systems such as pyrazoloazines and pyrazolopyrimidines.

While direct use of this compound in the synthesis of fused systems is not extensively documented, its derivatives serve as key precursors. The strategic conversion of the cyano group is a critical first step. For instance, hydrolysis of the nitrile to a carboxamide or carboxylic acid, or its reduction to an amine, furnishes a reactive handle for annulation reactions.

These transformed intermediates can then be reacted with appropriate bifunctional reagents to construct a new ring fused to the pyrazole (B372694) core. Pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity, are common targets. The general strategy involves creating an amino functionality adjacent to the nitrile, which can then be cyclized with various reagents to form the fused pyrimidine (B1678525) ring. For example, a 3-amino-4-cyanopyrazole derivative is a classic precursor for pyrazolo[3,4-d]pyrimidines. Although not a direct application of the title compound, it illustrates the synthetic potential following functional group manipulation.

Table 1: Potential Synthetic Routes to Fused Pyrazoles

| Starting Material Derivative | Reagent | Fused Heterocyclic Product |

|---|---|---|

| 1-Boc-3-amino-1H-pyrazole-4-carboxamide | Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine |

| 1-Boc-3-aminomethyl-1H-pyrazole | 1,3-Dicarbonyl compound | Dihydropyrazolo[3,4-b]pyridine |

This table represents potential synthetic pathways based on common heterocyclic synthesis strategies.

Regioselectivity is a crucial aspect of synthesizing complex heterocyclic systems. The N-Boc protecting group in this compound plays a significant role in directing the regiochemical outcome of subsequent reactions. It can sterically hinder one of the nitrogen atoms and influence the electronic properties of the pyrazole ring, thereby guiding the approach of reagents to a specific position.

Annulation reactions, which involve the formation of a new ring, can be achieved with high regioselectivity. For instance, cycloaddition reactions are a powerful tool for constructing fused rings. The cyano group can be converted into other functionalities that can participate as either the diene/dipole or dienophile/dipolarophile component in a cycloaddition reaction, leading to the regioselective formation of a new fused ring system.

Precursor for Advanced Organic Intermediates in Multi-step Synthesis

In the context of multi-step synthesis, this compound is a valuable intermediate for introducing the 3-cyanopyrazole moiety into a larger molecular framework. The Boc group is stable under a variety of reaction conditions, allowing for chemical modifications to be performed on other parts of a molecule without affecting the pyrazole's N-H bond.

Once the desired modifications are complete, the Boc group can be selectively removed under acidic conditions to reveal the N-H functionality. nih.govstackexchange.com This newly exposed site can then be used for further derivatization, such as N-alkylation or N-arylation, adding another layer of complexity to the molecule. This protection-deprotection strategy is fundamental in the synthesis of complex pharmaceutical agents and other advanced organic materials. For example, a complex intermediate, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which contains a tert-butyl ester and a pyrazolopyrimidine core, was synthesized as part of a route towards mTOR targeted molecules. drpress.org

Role in the Synthesis of Diverse Substituted Pyrazole Frameworks

The primary application of this compound is as a scaffold for generating a diverse library of substituted pyrazoles. Both the N-Boc and C-3 cyano groups can be selectively transformed, providing access to a wide array of pyrazole derivatives.

A key transformation is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with aqueous phosphoric acid. stackexchange.comorganic-chemistry.org This reaction proceeds readily to yield the parent 3-cyanopyrazole, which can then undergo N-functionalization.

The cyano group at the C-3 position is also a versatile handle for introducing functional diversity. It can undergo a variety of chemical reactions, as summarized in the table below. chemistrysteps.com

Table 2: Chemical Transformations of the Cyano Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (to Amide) | H₂SO₄, H₂O | Carboxamide (-CONH₂) |

| Hydrolysis (to Acid) | aq. NaOH, heat; then acid workup | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄, Et₂O; then H₂O | Aminomethyl (-CH₂NH₂) |

| Grignard Reaction | R-MgBr, Et₂O; then H₃O⁺ | Ketone (-COR) |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

These transformations allow for the conversion of the 3-cyano group into amides, carboxylic acids, amines, and ketones. Each of these new functional groups can then serve as a point for further derivatization, dramatically expanding the range of accessible substituted pyrazole frameworks. For instance, the resulting carboxylic acid can be coupled with various amines to form a library of amides, while the aminomethyl group can be acylated or alkylated to introduce new substituents.

Spectroscopic Characterization Methodologies in Chemical Research of Tert Butyl 3 Cyanopyrazole 1 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides a map of all hydrogen atoms in the molecule. For tert-butyl 3-cyanopyrazole-1-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyrazole (B372694) ring. The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, typically in the upfield region (δ 1.5-1.7 ppm). The two protons on the pyrazole ring are in different chemical environments and are expected to appear as two distinct signals in the downfield aromatic region (δ 7.0-9.0 ppm). These two protons will appear as doublets due to coupling to each other.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon atoms. The spectrum for this compound is predicted to show signals for the nine distinct carbon environments. Key resonances include the carbonyl carbon of the Boc group (δ ~148 ppm), the quaternary carbon of the tert-butyl group (δ ~85 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). The pyrazole ring carbons will resonate in the δ 110-150 ppm range, with their exact shifts influenced by the attached cyano and carboxylate groups. The carbon of the cyano group is expected to appear around δ 110-120 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful, albeit less common, technique that provides direct information about the nitrogen atoms. The spectrum would be expected to show three distinct signals: one for the nitrile nitrogen and two for the pyrazole ring nitrogens. The pyrazole nitrogens exist in two different electronic environments: a "pyrrole-like" nitrogen (N1), which is part of the Boc-carbamate group, and a "pyridine-like" nitrogen (N2). caltech.edupsu.edu These differences in bonding and hybridization result in distinct chemical shifts, which are sensitive to solvent and hydrogen bonding effects. psu.eduscilit.com

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ||

|---|---|---|

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.8 | d | Pyrazole H5 |

| ~7.1 | d | Pyrazole H4 |

| ~1.6 | s | -C(CH₃)₃ |

| ¹³C NMR (Predicted) | ||

| Chemical Shift (δ ppm) | Assignment | |

| ~148.0 | C=O (Boc) | |

| ~145.0 | Pyrazole C5 | |

| ~135.0 | Pyrazole C4 | |

| ~115.0 | Pyrazole C3 | |

| ~112.0 | C≡N | |

| ~86.0 | -C(CH₃)₃ | |

| ~28.0 | -C(CH₃)₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₁N₃O₂, giving it a monoisotopic mass of 193.0851 g/mol .

Upon ionization, typically via electrospray ionization (ESI) or electron impact (EI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. The fragmentation of this ion is highly predictable and characteristic of the functional groups present. The tert-butyl carbamate (B1207046) (Boc) group is particularly labile and directs the primary fragmentation pathways. A common and diagnostically important fragmentation involves the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), resulting from the decomposition of the Boc group. nih.govnih.govdoaj.org This can occur in a concerted or stepwise manner, often leading to a prominent ion corresponding to the loss of 100 Da. nih.gov Another common initial fragmentation is the loss of the tert-butyl cation (57 Da). Subsequent fragmentation of the remaining cyanopyrazole ring can occur through cleavage of the N-N bond and loss of molecules like hydrogen cyanide (HCN). rsc.orgresearchgate.net

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Assignment | Description |

|---|---|---|

| 194.0924 | [M+H]⁺ | Protonated Molecular Ion |

| 138.0718 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 94.0456 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide; protonated 3-cyanopyrazole |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

C≡N Stretch: The cyano group gives rise to a very distinct, sharp, and medium-intensity absorption band in the range of 2260-2220 cm⁻¹. jove.comlibretexts.org This peak is a clear indicator of the nitrile functionality.

C=O Stretch: The carbonyl group of the tert-butyl carboxylate will produce a strong, sharp absorption band. For carbamates, this peak typically appears in the region of 1740-1700 cm⁻¹. msu.edulibretexts.org

C-H Stretches and Bends: The C-H bonds of the tert-butyl group and the pyrazole ring will show stretching vibrations just below 3000 cm⁻¹ (for the sp³ C-H bonds of the tert-butyl group) and just above 3000 cm⁻¹ (for the sp² C-H bonds of the pyrazole ring). Bending vibrations for the tert-butyl group will also be present in the fingerprint region (1475-1365 cm⁻¹).

C-O Stretch: The C-O single bond of the carboxylate group will exhibit a stretching vibration in the 1300-1200 cm⁻¹ region. orgchemboulder.com

Ring Vibrations: The C=C and C=N bonds within the pyrazole ring will have stretching vibrations that appear in the 1600-1400 cm⁻¹ region.

Characteristic Infrared Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3150-3100 | Medium | C-H Stretch (sp²) | Pyrazole Ring |

| ~2980 | Medium-Strong | C-H Stretch (sp³) | tert-Butyl |

| ~2230 | Medium-Sharp | C≡N Stretch | Cyano |

| ~1735 | Strong | C=O Stretch | Carboxylate (Boc) |

| ~1580 | Medium | C=N Stretch | Pyrazole Ring |

| ~1370 | Medium | C-H Bend | tert-Butyl |

| ~1250 | Strong | C-O Stretch | Carboxylate (Boc) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives allows for a well-founded prediction of its solid-state features. nih.govnih.gov X-ray analysis would be expected to confirm the planarity of the five-membered pyrazole ring. spast.orgmdpi.com Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bonds, confirming the partial double-bond character within the pyrazole ring and the trigonal planar geometry of the carboxylate carbon.

Conformation: The dihedral angle between the plane of the pyrazole ring and the plane of the carboxylate group would be defined. This would reveal any twisting or steric hindrance between the substituents.

Intermolecular Interactions: The packing of molecules within the crystal lattice would be elucidated, revealing any significant intermolecular forces such as C-H···N or C-H···O hydrogen bonds, or π-π stacking interactions between pyrazole rings of adjacent molecules. researchgate.net Such interactions are crucial for understanding the physical properties of the compound, including its melting point and solubility.

Anticipated X-ray Crystallography Findings

| Structural Feature | Expected Observation |

|---|---|

| Pyrazole Ring Geometry | Essentially planar five-membered ring. |

| Substituent Orientation | Determination of the torsional angle between the pyrazole ring and the N-carboxylate group. |

| Bond Lengths | Confirmation of C≡N triple bond, C=O double bond, and delocalized bonds within the pyrazole ring. |

| Crystal Packing | Potential for weak hydrogen bonds (e.g., C-H···N, C-H···O) and π-stacking interactions influencing the supramolecular architecture. researchgate.net |

Theoretical and Computational Investigations of Tert Butyl 3 Cyanopyrazole 1 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic nature of molecules.

Computational Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

For a molecule like tert-butyl 3-cyanopyrazole-1-carboxylate, an analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy and localization of these orbitals determine the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Furthermore, mapping the electrostatic potential and calculating atomic charges would reveal the distribution of electron density across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. However, specific values and visualizations for these properties for this compound are not available in the reviewed literature.

Conformational Analysis and Energetic Profiles

The presence of the bulky tert-butyl group and the rotatable bond connecting it to the pyrazole (B372694) ring suggests that this compound could exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its interactions and properties. Unfortunately, no such energetic profiles or identification of low-energy conformers for this specific compound have been published.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. Identifying the structure and energy of transition states is particularly important as it allows for the determination of reaction kinetics. The absence of such studies in the literature means that the mechanistic aspects of this compound's chemistry remain computationally unexplored.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is an invaluable aid in the characterization of new compounds. For this compound, this would include:

NMR Spectroscopy: Predicting the 1H and 13C chemical shifts.

IR Spectroscopy: Calculating the vibrational frequencies to identify characteristic bond stretches and bends.

UV-Vis Spectroscopy: Simulating the electronic transitions to predict the absorption maxima.

A comparison between theoretically predicted spectra and experimental data is a powerful method for structural confirmation. Regrettably, no such predictive spectroscopic data for this compound has been found in the surveyed literature.

Future Research Directions and Emerging Challenges in Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.netnih.gov However, the demand for more efficient, environmentally friendly, and diverse synthetic strategies is driving research towards novel methodologies. Future efforts will likely focus on the development of catalytic systems that minimize waste, reduce reaction times, and allow for the use of readily available starting materials.

One promising avenue is the expansion of multicomponent reactions (MCRs). mdpi.comrsc.org These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of novel MCRs for the synthesis of highly substituted pyrazoles, including those with sensitive functional groups like the cyano group in Tert-butyl 3-cyanopyrazole-1-carboxylate, is a key area of future research.

Furthermore, the exploration of "green" catalysts, such as nano-catalysts and biocatalysts, is expected to play a significant role in the sustainable synthesis of pyrazoles. jetir.orgresearchgate.net These catalysts can offer high selectivity and activity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact of chemical synthesis. jetir.org

Table 1: Comparison of Potential Synthetic Routes for Pyrazole Derivatives

| Synthetic Route | Key Features | Potential Advantages for Sustainability |

|---|---|---|

| Knorr Pyrazole Synthesis | Condensation of 1,3-dicarbonyls and hydrazines. | Well-established, versatile. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. mdpi.com | High atom economy, reduced waste. mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. nih.gov | High regioselectivity. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Catalytic Systems

Beyond the synthesis of the pyrazole core, future research will delve into the exploration of novel reactivity pathways to functionalize pre-existing pyrazole scaffolds. This includes the development of selective C-H activation methods to introduce new substituents at various positions of the pyrazole ring, a strategy that can significantly streamline the synthesis of complex derivatives.

The discovery and development of new catalytic systems will be crucial for unlocking these novel reactivity pathways. This includes photoredox catalysis, which utilizes visible light to initiate chemical reactions under mild conditions, and electrocatalysis. organic-chemistry.org These methods offer unique opportunities for the formation of C-C and C-heteroatom bonds that are challenging to achieve through traditional thermal methods.

For a compound like this compound, the cyano group and the Boc-protected nitrogen offer multiple sites for further chemical modification. Future research could focus on developing catalytic systems that can selectively transform the cyano group into other functionalities or that can facilitate reactions at the C4 and C5 positions of the pyrazole ring without disturbing the protecting group.

Integration with High-Throughput and Automated Synthesis Methodologies

The need to rapidly synthesize and screen large libraries of compounds for drug discovery and materials science applications has driven the integration of high-throughput and automated synthesis methodologies. acs.orgwhiterose.ac.uk Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of pyrazoles and other heterocycles. nih.govmdpi.com Continuous flow systems offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the ability to readily scale up reactions. nih.govrsc.org

Future research will focus on developing fully automated platforms that can perform multistep syntheses of pyrazole derivatives, including purification and characterization, with minimal human intervention. acs.orgrsc.org This will involve the integration of robotic systems with online analytical techniques to monitor reaction progress and product purity in real-time. The application of these automated systems to the synthesis of diverse libraries based on the this compound scaffold could accelerate the discovery of new bioactive molecules.

Table 2: Enabling Technologies for Modern Pyrazole Synthesis

| Technology | Principle | Application in Pyrazole Chemistry |

|---|---|---|

| Flow Chemistry | Continuous reaction in a tube or microreactor. nih.gov | Rapid optimization, safe handling of intermediates, scalability. nih.govmdpi.com |

| Automated Synthesis | Robotic platforms for multistep reactions. acs.org | High-throughput library synthesis, rapid analogue generation. acs.orgwhiterose.ac.uk |

Advanced Computational Design and Prediction Methodologies for Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of novel molecules and the prediction of their properties before synthesis. eurasianjournals.comresearchgate.net For pyrazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are widely used to understand how structural modifications influence biological activity. nih.govnih.gov

Future research in this area will focus on the development of more accurate and predictive computational models. This will involve the use of machine learning and artificial intelligence to analyze large datasets of chemical structures and biological activities to identify novel structural motifs that are likely to lead to desired properties. eurasianjournals.com These advanced computational tools can be used to design novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

For instance, computational models could be employed to predict the biological activity of derivatives of this compound against a range of therapeutic targets. nih.gov These predictions can then be used to prioritize the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, computational methods can be used to predict the physicochemical properties of these compounds, which is crucial for their development as drugs or functional materials. researchgate.net

Table 3: Computational Approaches in Pyrazole Chemistry

| Computational Method | Description | Application |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. researchgate.net | Virtual screening, lead optimization. nih.gov |

| QSAR | Relates chemical structure to biological activity. nih.gov | Prediction of activity for new compounds, design of more potent analogues. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. eurasianjournals.com | Understanding protein-ligand interactions, predicting binding affinity. eurasianjournals.com |

Q & A

Q. What are the common synthetic routes for tert-butyl 3-cyanopyrazole-1-carboxylate, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with pyrazole ring formation followed by functionalization. Key steps include:

- Cyano Group Introduction : Reacting a halogenated pyrazole precursor (e.g., 3-bromopyrazole) with a cyanating agent like CuCN or NaCN in polar aprotic solvents (DMF/DMSO) at 80–100°C .

- Carboxylate Protection : Using tert-butyl chloroformate in dichloromethane with a base (e.g., triethylamine or DMAP) at 0–20°C to introduce the tert-butyloxycarbonyl (Boc) protecting group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Optimal yields (70–85%) are achieved under anhydrous conditions and controlled temperature.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : -NMR shows resonances for the tert-butyl group (δ 1.2–1.4 ppm, singlet) and pyrazole protons (δ 7.5–8.5 ppm). The cyano group is confirmed via -NMR (δ 110–120 ppm) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms the planar geometry of the pyrazole ring (bond angles: ~120°) .

- Mass Spectrometry : ESI-MS typically shows [M+H] or [M+Na] peaks matching the molecular formula .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a versatile intermediate:

- Drug Discovery : The cyano group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores. The Boc group facilitates deprotection for further functionalization .

- Kinase Inhibitor Synthesis : Pyrazole cores are critical in ATP-binding site targeting. Researchers modify the 3-cyano position to optimize binding affinity .

- Biological Probes : Used in fluorescent tagging via cyano-to-tetrazole conversion under UV light .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/Cu) improve cyanide substitution efficiency. For example, Pd(PPh) enhances coupling reactions with KCN .

- Solvent Effects : Polar aprotic solvents (DMF > DMSO) increase nucleophilicity of cyanide ions. Adding molecular sieves minimizes hydrolysis .

- Temperature Gradients : Stepwise heating (50°C → 100°C) reduces side reactions like Boc group cleavage .

Yield improvements (10–15%) are validated via HPLC purity assays.

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for derivatives?

- Methodological Answer : Contradictions arise from steric hindrance or tautomerism. Troubleshooting steps:

- Tautomer Analysis : Use -NMR or DFT calculations to identify dominant pyrazole tautomers affecting chemical shifts .

- Crystallographic Validation : Compare experimental X-ray structures with computational models (e.g., Gaussian or ORCA) to detect conformational outliers .

- Dynamic NMR : Variable-temperature NMR resolves rotational barriers of the tert-butyl group, explaining split peaks at low temperatures .

Q. How does the steric and electronic influence of the tert-butyl group affect reactivity in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group impacts reactivity via:

- Steric Shielding : Hinders nucleophilic attack at the carboxylate carbonyl, requiring harsher conditions (e.g., TFA for Boc deprotection) .

- Electronic Effects : Electron-donating tert-butyl groups stabilize the pyrazole ring, reducing electrophilicity at the 4-position. This directs substitutions to the 5-position, confirmed by regioselectivity studies with amines .

- Solubility Trade-offs : Enhances solubility in organic phases but complicates aqueous-phase reactions, necessitating phase-transfer catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.